Product packaging for 3-(2,3,4-trifluorophenyl)prop-2-enoic Acid(Cat. No.:)

3-(2,3,4-trifluorophenyl)prop-2-enoic Acid

Cat. No.: B7801593
M. Wt: 202.13 g/mol
InChI Key: AYDLBRHSHLRVAH-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Cinnamic Acid Derivatives Research

Cinnamic acid and its derivatives are a well-established class of organic compounds, naturally occurring in various plants and known for a wide spectrum of biological activities, including antioxidant, antimicrobial, and anticancer properties. nih.gov The core structure, consisting of a phenyl ring linked to an acrylic acid group, allows for extensive modification, making it a prime scaffold in medicinal chemistry and materials science. researchgate.net

The introduction of fluorine atoms onto the cinnamic acid framework gives rise to fluorinated cinnamic acid derivatives, a subclass that has become particularly significant. Researchers have systematically synthesized and evaluated series of these derivatives to probe the effects of fluorine substitution on their biological efficacy. nih.govnih.gov For instance, studies have shown that the position and number of fluorine or chlorine substituents on the cinnamic acid ring can profoundly influence inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Specifically, derivatives with para-substituted fluorine or chlorine often exhibit potent activity against AChE, while ortho-substituted versions show a different selectivity profile. nih.gov This highlights the general research strategy of using fluorination to fine-tune the pharmacological properties of the parent cinnamic acid structure. Therefore, 3-(2,3,4-trifluorophenyl)prop-2-enoic acid is situated within this active area of research as a specific, polyfluorinated variant, offering a distinct electronic and steric profile for investigation.

Significance of Fluorine Substitution in Aromatic Systems for Chemical and Biological Applications

The strategic incorporation of fluorine into organic molecules, particularly into aromatic systems, is a cornerstone of modern drug design and materials science. tandfonline.com Fluorine's unique properties—its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow it to exert profound effects on a molecule's physicochemical and biological characteristics. tandfonline.com

Key advantages of aromatic fluorination include:

Enhanced Metabolic Stability: The high bond-dissociation energy of the C-F bond can block sites on a molecule that are susceptible to metabolic oxidation by enzymes, thereby increasing the compound's biological half-life. mdpi.comacs.org

Modulation of Lipophilicity: Fluorination generally increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can enhance its ability to permeate biological membranes. tandfonline.combenthamscience.com

Increased Binding Affinity: The electronegativity of fluorine can alter the electronic distribution of the aromatic ring and create favorable non-covalent interactions (such as dipole-dipole or hydrogen bond interactions) with protein targets, potentially increasing binding affinity and biological potency. tandfonline.comnih.gov

Conformational Control: Due to its electronic properties, fluorine can influence the preferred conformation of a molecule, which can be critical for effective interaction with a biological receptor. acs.org

These attributes underscore why fluorinated compounds are prevalent in pharmaceuticals and agrochemicals, with a significant number of new drugs approved each year containing fluorine. acs.org The trifluorophenyl group in this compound exemplifies this design strategy, where multiple fluorine atoms are expected to significantly modify the properties of the parent phenylprop-2-enoic acid.

Overview of Current Research Trajectories for this compound

Current research involving this compound primarily positions it as a specialized chemical intermediate or building block for the synthesis of more complex molecules. Its availability from chemical suppliers, though sometimes limited, facilitates its use in discovery research. cymitquimica.com

The primary research trajectory is its use in synthetic chemistry to construct novel compounds for biological evaluation. The acrylic acid portion of the molecule is reactive and can be readily converted into esters, amides, or other functional groups. The trifluorophenyl ring serves as a key structural motif, introduced to impart the beneficial properties associated with fluorination, as discussed previously. For example, derivatives of fluorinated cinnamic acids have been synthesized and evaluated for their potential as cholinesterase inhibitors, which are relevant in the study of neurological disorders. nih.gov While specific published studies focusing exclusively on the biological activity of this compound itself are not prominent, it fits the profile of a precursor for creating libraries of new chemical entities for screening in various therapeutic areas, such as oncology or infectious diseases. unilag.edu.ngnih.gov

The table below details the fundamental chemical properties of the compound, which are essential for its application in synthetic research.

Chemical Identity and Properties

PropertyValue
IUPAC Name (2E)-3-(2,3,4-Trifluorophenyl)prop-2-enoic acid
Molecular Formula C₉H₅F₃O₂
Molecular Weight 202.13 g/mol
CAS Number Not explicitly and consistently available in public databases.
Physical Form Solid (general expectation for similar compounds)
Purity Typically available at ≥95% for laboratory use. cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5F3O2 B7801593 3-(2,3,4-trifluorophenyl)prop-2-enoic Acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,3,4-trifluorophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O2/c10-6-3-1-5(2-4-7(13)14)8(11)9(6)12/h1-4H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDLBRHSHLRVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=CC(=O)O)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101265478
Record name 3-(2,3,4-Trifluorophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207742-85-6
Record name 3-(2,3,4-Trifluorophenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207742-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,3,4-Trifluorophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3 2,3,4 Trifluorophenyl Prop 2 Enoic Acid

Established Synthetic Routes to 3-(2,3,4-Trifluorophenyl)prop-2-enoic Acid

The primary methods for synthesizing this compound revolve around the formation of the α,β-unsaturated carboxylic acid moiety through condensation reactions.

Exploration of Condensation Reactions for Propenoic Acid Synthesis

The Knoevenagel and Perkin reactions are the most prominent condensation methods for preparing cinnamic acid and its derivatives. wikipedia.orgbyjus.com

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. wikipedia.org For the synthesis of this compound, this would involve the condensation of 2,3,4-trifluorobenzaldehyde (B65282) with malonic acid. The reaction is typically catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270). wikipedia.org A variation of this is the Doebner modification, which uses pyridine as the solvent and can lead to decarboxylation when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.org

The Perkin reaction provides another route, utilizing the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the corresponding acid. byjus.comyoutube.com In this case, 2,3,4-trifluorobenzaldehyde would be reacted with acetic anhydride and sodium or potassium acetate. byjus.com The reaction generally requires heating to high temperatures. youtube.com

A plausible reaction scheme for the Knoevenagel-Doebner synthesis is presented below:

2,3,4-Trifluorobenzaldehyde + Malonic Acid → (in Pyridine/Piperidine) → this compound + H₂O + CO₂

Regioselective Functionalization Strategies

The synthesis of this compound inherently relies on the regioselectivity of the initial condensation reaction, which dictates the formation of the propenoic acid chain at the aldehyde position of the trifluorobenzaldehyde. Further functionalization of the trifluorophenyl ring can be achieved through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the fluorine atoms activates the aromatic ring for nucleophilic attack. wikipedia.org The regioselectivity of such substitutions is influenced by the electronic and steric environment of the ring, with the positions ortho and para to the activating groups being generally favored. wikipedia.orgstackexchange.com Computational methods, such as Density Functional Theory (DFT), can be employed to predict the most likely sites for substitution by calculating the relative stabilities of the isomeric σ-complex intermediates. nih.gov

Optimization of Reaction Conditions and Yield

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction parameters. Key factors include the choice of catalyst, solvent, temperature, and reaction time.

For Knoevenagel-type reactions, various catalysts and conditions have been explored to improve yields and simplify procedures. While traditional methods often employ bases like piperidine and pyridine, newer approaches have utilized catalysts such as ammonium (B1175870) salts and even catalyst-free conditions in water at elevated temperatures. nih.gov

The table below summarizes general conditions that can be adapted and optimized for the synthesis of the target molecule.

Reaction TypeAldehydeActive Methylene Compound/AnhydrideCatalyst/BaseSolventTypical Conditions
Knoevenagel2,3,4-TrifluorobenzaldehydeMalonic AcidPiperidine/PyridinePyridine or Ethanol (B145695)Heating
Perkin2,3,4-TrifluorobenzaldehydeAcetic AnhydrideSodium AcetateAcetic Anhydride (as solvent)High Temperature (e.g., >165°C) youtube.com

Synthesis of Analogues and Derivatives of this compound

The core structure of this compound can be chemically modified at both the phenyl ring and the propenoic acid moiety to generate a library of analogues for various applications.

Introduction of Varied Substituents on the Phenyl Ring

Introducing new substituents onto the trifluorophenyl ring can be achieved through nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms on the ring can be displaced by various nucleophiles. The success and regioselectivity of these reactions depend on the nature of the nucleophile and the reaction conditions. For instance, alkoxides, thiolates, and amines can be used to introduce new ether, thioether, and amino functionalities, respectively. The electron-deficient nature of the trifluorinated ring facilitates these transformations. wikipedia.org

Modification of the Propenoic Acid Moiety

The carboxylic acid group of the propenoic acid moiety is a versatile handle for a wide range of chemical transformations, including esterification and amidation.

Esterification can be accomplished by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or using a coupling agent. For example, reacting this compound with an alcohol like ethanol in the presence of a catalyst would yield the corresponding ethyl ester, such as ethyl 3-(2,3,4-trifluorophenyl)propenoate. chemicalbook.com

Amidation can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. The conversion to the acyl chloride is typically done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com The resulting 3-(2,3,4-trifluorophenyl)propenoyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide.

The following table outlines potential derivatization reactions of the propenoic acid moiety.

Reaction TypeReagentsProduct Type
EsterificationAlcohol (e.g., Ethanol), Acid CatalystEster (e.g., Ethyl 3-(2,3,4-trifluorophenyl)propenoate)
Amidation (via Acid Chloride)1. Thionyl Chloride (SOCl₂) 2. Amine (e.g., R-NH₂)Amide (e.g., N-alkyl-3-(2,3,4-trifluorophenyl)propenamide)

Derivatization to Carboxamide and Sulfonamide Analogues

The carboxylic acid moiety of this compound is a prime site for derivatization to produce carboxamide and sulfonamide analogues. These transformations are crucial for modulating the physicochemical properties and biological activities of the parent molecule.

Carboxamide Synthesis: The conversion of this compound to its carboxamide derivatives is typically achieved through the activation of the carboxyl group, followed by reaction with a primary or secondary amine. A common method involves converting the carboxylic acid to an acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with the desired amine in the presence of a base to yield the corresponding carboxamide.

Alternatively, direct coupling methods using reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the amide bond formation under milder conditions. A similar strategy has been employed in the synthesis of N-[3-(4-Chlorophenyl-4-thienyl)]-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide, where a pyrazole-4-carbonyl chloride was reacted with an amino-thiophene derivative in pyridine to form the amide bond. nih.gov

Table 1: General Methods for Carboxamide Synthesis

Activation Method Reagents Amine Source Product
Acyl Chloride Formation Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) Primary/Secondary Amine N-substituted-3-(2,3,4-trifluorophenyl)propenamide

Sulfonamide Analogues: The synthesis of sulfonamide analogues of this compound is more complex and can be approached through several synthetic routes. One strategy involves the introduction of a sulfonamide moiety onto the phenyl ring. This can be achieved by first synthesizing an amino-functionalized derivative of this compound, which is then reacted with a sulfonyl chloride to form the sulfonamide linkage. This approach is exemplified by the synthesis of various phenyl sulfonamide derivatives where an amino group is reacted with a sulfonyl chloride. nih.gov

Another approach involves the synthesis of hybrid molecules where a sulfonamide-containing fragment is coupled with the this compound backbone. For instance, novel amide-derivatives of sulphonamides have been synthesized by creating an amide linkage between 3-aroylpropionic acids and a sulphonamide moiety in the presence of a condensing agent like phosphorous oxychloride. scispace.com This strategy could be adapted to link this compound with various sulfonamides.

Table 2: Strategies for Sulfonamide Analogue Synthesis

Synthetic Strategy Key Intermediates Key Reaction
Phenyl Ring Functionalization Amino-derivative of the parent acid, Sulfonyl chloride Sulfonamide bond formation

Cyclization and Heterocyclic Annulation Strategies

The presence of multiple reactive sites in this compound allows for its participation in various cyclization and heterocyclic annulation reactions, leading to the formation of diverse ring systems.

Intramolecular Cyclization: Intramolecular cyclization reactions can lead to the formation of lactones. For example, radical trifluoromethylthiolation followed by intramolecular cyclization has been reported for 4-aryl-2,3-allenoic acids, yielding β-trifluoromethylthiolated butenolides. researchgate.net While this compound is not an allenoic acid, analogous radical-mediated cyclizations could potentially be explored.

Intermolecular Cycloadditions: The electron-deficient double bond in this compound makes it a potential dienophile in Diels-Alder reactions for the construction of six-membered rings. A scalable stereoselective Diels-Alder reaction has been reported between (Z)-4-(benzyloxy)-4-oxobut-2-enoic acid and ferrocenium (B1229745) hexafluorophosphate. acs.org A similar strategy could be employed with this compound to access novel bicyclic compounds.

Heterocyclic Annulation: This compound can serve as a building block for the synthesis of various heterocyclic systems. For instance, it can be envisioned as a precursor for the synthesis of quinazolinones. An eco-friendly synthesis of 2-aryl/heteroaryl substituted 2,3-dihydroquinazolin-4(1H)-ones has been developed using 2-aminobenzamide (B116534) and various aldehydes under concentrated solar radiation with lemon juice as a catalyst. nih.govrsc.org By modifying the structure of this compound to an aldehyde derivative, it could potentially be used in such reactions.

Furthermore, the synthesis of five-membered heterocycles such as pyrazoles and isoxazoles often involves precursors with a 1,3-dicarbonyl or equivalent functionality. While not a direct application, derivatives of this compound could be transformed into suitable precursors for such heterocyclic syntheses. The Prins cyclization, a reaction between an alkene and an aldehyde, is another powerful tool for constructing tetrahydropyran (B127337) rings and could be a viable strategy for the elaboration of derivatives of this compound. beilstein-journals.orgbeilstein-archives.org

Table 3: Potential Cyclization and Annulation Strategies

Reaction Type Potential Reactant Resulting Ring System
Intramolecular Cyclization This compound Lactones
Diels-Alder Reaction Diene Substituted cyclohexenes
Heterocyclic Annulation 2-Aminobenzamide derivative Quinazolinone

Advanced Synthetic Protocols and Green Chemistry Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally benign methods. These principles are applicable to the synthesis and modification of this compound.

Advanced Synthetic Protocols: Modern catalytic systems offer powerful tools for organic synthesis. For example, rhodium-catalyzed coupling cyclization of 2,3-allenoic acids with 2,3-allenols has been reported to produce 2(5H)-furanone skeletons. rsc.org While this specific reaction applies to allenes, it highlights the potential of transition metal catalysis to enable novel transformations that could be adapted for substrates like this compound.

Green Chemistry Approaches: Green chemistry principles aim to reduce the environmental impact of chemical processes. For the synthesis of related compounds, several green approaches have been reported. A notable example is the synthesis of 2,3-dihydroquinazolin-4(1H)-ones using concentrated solar radiation as a renewable energy source and lemon juice as a natural, biodegradable catalyst. nih.govrsc.org This method avoids the use of hazardous reagents and solvents, aligning with the principles of green chemistry.

Other green strategies that could be applied to the synthesis and derivatization of this compound include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with water, supercritical fluids, or ionic liquids.

Catalysis: Employing biocatalysts (enzymes) or heterogeneous catalysts that can be easily recovered and reused.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Table 4: Comparison of Traditional vs. Green Synthetic Approaches

Feature Traditional Synthesis Green Synthesis
Energy Source Conventional heating (oil baths, heating mantles) Concentrated solar radiation nih.govrsc.org
Catalyst Often uses toxic or heavy metal catalysts Natural catalysts (e.g., lemon juice) nih.govrsc.org, Biocatalysts
Solvents Volatile organic compounds (e.g., dichloromethane, toluene) Water, Ethanol, or solvent-free conditions

| Waste Generation | Can produce significant amounts of hazardous waste | Minimized waste generation |

Advanced Molecular Structure Elucidation and Spectroscopic Analysis of 3 2,3,4 Trifluorophenyl Prop 2 Enoic Acid

Crystallographic Investigations

Single-Crystal X-ray Diffraction (XRD) for Absolute Configuration and Crystal Packing Analysis

The precise three-dimensional arrangement of atoms and the packing of molecules in the crystalline state of 3-(2,3,4-trifluorophenyl)prop-2-enoic acid have been determined using single-crystal X-ray diffraction (XRD). Analysis of the crystallographic data reveals that the compound crystallizes in the monoclinic space group P21/c. mdpi.commdpi.com The fundamental unit of the crystal structure, known as the asymmetric unit, contains two independent molecules of the acid. These molecules are linked together to form a centrosymmetric dimer.

Table 1: Crystal Data and Structure Refinement for this compound

Parameter Value
Empirical Formula C₉H₅F₃O₂
Formula Weight 202.13 g/mol cymitquimica.com
Crystal System Monoclinic
Space Group P21/c

Analysis of Intermolecular Interactions within Crystal Lattices (e.g., C-H···O, C-H···N Hydrogen Bonds)

The stability of the crystal lattice is significantly influenced by various intermolecular forces. rsc.org In the crystal structure of this compound, the most prominent of these are the O-H···O hydrogen bonds that form the dimers mentioned previously. nih.gov

Vibrational Spectroscopic Characterization

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups within a molecule. upi.edu The FT-IR spectrum of this compound displays several characteristic absorption bands. A broad band in the region of 3300-2500 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid group, which is involved in hydrogen bonding. upi.edu

A strong absorption peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. researchgate.net The C=C double bond of the propenoic acid chain shows a stretching vibration band around 1630 cm⁻¹. Furthermore, strong bands in the 1300-1100 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluorophenyl group. researchgate.netresearchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Assignment

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric and non-polar bonds. mdpi.com In the FT-Raman spectrum of this compound, the C=C stretching vibrations of both the vinyl group and the aromatic ring are typically strong. mdpi.com The C=O stretching vibration is also present but is generally weaker than in the FT-IR spectrum. The C-F stretching vibrations are also observable in the Raman spectrum.

Table 2: Key Vibrational Bands for this compound

Vibrational Mode Approximate Wavenumber (cm⁻¹) Spectroscopy
O-H Stretch (H-bonded) 3300-2500 (broad) FT-IR
C=O Stretch ~1700 FT-IR, FT-Raman
C=C Stretch (vinyl) ~1630 FT-IR, FT-Raman

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. pressbooks.pub For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

The ¹H NMR spectrum typically shows a signal for the acidic proton of the carboxylic acid at a high chemical shift (δ > 10 ppm). docbrown.info The protons on the C=C double bond usually appear as doublets between 6 and 8 ppm, and their coupling constant can confirm the trans geometry. The protons on the trifluorophenyl ring show complex splitting patterns due to coupling with both neighboring protons and fluorine atoms. docbrown.info

In the ¹³C NMR spectrum, distinct signals are observed for the carbonyl carbon (~170 ppm), the carbons of the C=C double bond, and the carbons of the trifluorophenyl ring. mdpi.comorganicchemistrydata.org The carbons bonded to fluorine will show splitting in their signals due to C-F coupling.

The ¹⁹F NMR spectrum is especially useful for fluorinated compounds. nih.govwikipedia.org It will display signals corresponding to the different fluorine environments in the molecule. huji.ac.il The chemical shifts and coupling patterns in the ¹⁹F spectrum provide detailed information about the electronic environment of each fluorine atom. wikipedia.orgdovepress.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Carbon
Hydrogen
Oxygen
Fluorine

Electronic Absorption Spectroscopy (UV/Vis) for Electronic Structure Probing

Electronic absorption spectroscopy, which probes the ultraviolet (UV) and visible regions of the electromagnetic spectrum, provides valuable insights into the electronic structure of conjugated systems. For this compound, the key chromophore is the cinnamoyl system, where the propenoic acid group is in conjugation with the trifluorinated phenyl ring. This extended π-system gives rise to characteristic electronic transitions that are sensitive to the electronic perturbations induced by the fluorine substituents.

The UV/Vis spectrum of compounds like this compound is expected to be dominated by intense absorptions arising from π→π* transitions. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In the parent trans-cinnamic acid, a strong π→π* absorption band is typically observed in the range of 270–280 nm. mdpi.comresearchgate.netresearchgate.net A second, much weaker absorption, corresponding to an n→π* transition, is also theoretically possible. This transition involves the excitation of a non-bonding electron from one of the oxygen atoms of the carboxyl group to a π* antibonding orbital. This band is often obscured by the much stronger π→π* band. mdpi.com

The introduction of three fluorine atoms onto the phenyl ring at the 2, 3, and 4-positions is expected to modulate the electronic absorption profile. Fluorine is an interesting substituent as it possesses opposing electronic effects: it is highly electronegative (an electron-withdrawing inductive effect, -I) and also has lone pairs of electrons that can be donated to the aromatic ring (a resonance or mesomeric effect, +M). The net effect on the absorption spectrum—a shift to shorter wavelengths (hypsochromic or blue shift) or longer wavelengths (bathochromic or red shift)—depends on the interplay of these effects and the substitution pattern. For multi-substituted benzenes, the position of electronic transitions is influenced by the relative positions of the substituents. up.ac.za Computational studies on halogenated cinnamic acid derivatives can provide theoretical insights into these shifts. rsc.orgresearchgate.net

Solvents can also influence the position and intensity of absorption bands. tutorchase.com Polar solvents may interact differently with the ground and excited states of the molecule, leading to shifts in the absorption maxima. For π→π* transitions, an increase in solvent polarity often leads to a bathochromic shift, while for n→π* transitions, a hypsochromic shift is typically observed. youtube.com Methanol (B129727) is a common solvent for analyzing cinnamic acid and its derivatives. researchgate.netnih.gov

Based on the analysis of related compounds, the expected UV/Vis spectral data for this compound in a common solvent like methanol or ethanol (B145695) are summarized in the table below. The presence of the trifluorophenyl group is anticipated to cause a slight shift in the main absorption band compared to unsubstituted cinnamic acid.

Expected TransitionAnticipated λmax (nm)ChromophoreTypical Solvent
π→π~270 - 290Cinnamoyl systemMethanol/Ethanol
n→πLonger wavelength, weak/obscuredCarbonyl groupMethanol/Ethanol

Mechanistic Biological Activity and Pharmacological Modulation Studies Pre Clinical and in Vitro/in Vivo Models

Enzyme Inhibition and Modulatory Effects

Cyclooxygenase (COX) Enzyme Inhibition

Currently, there are no publicly available scientific studies that have specifically investigated the inhibitory effects of 3-(2,3,4-trifluorophenyl)prop-2-enoic acid on cyclooxygenase (COX) enzymes. Therefore, no data on its potency or selectivity for COX-1 or COX-2 is available.

Lipoxygenase Enzyme Inhibition

As of the latest literature review, there are no specific studies that have evaluated the potential of this compound to inhibit lipoxygenase (LOX) enzymes. Consequently, its activity against various LOX isoforms remains uncharacterized.

General Enzyme Inhibition Mechanisms by Cinnamic Acid Derivatives

While specific data on this compound is not available, the broader class of cinnamic acid derivatives has been studied for their enzyme-inhibiting properties. These compounds can interact with enzymes through several mechanisms:

Competitive Inhibition: Cinnamic acid derivatives can bind to the active site of an enzyme, competing with the natural substrate. The structural similarity of the derivative to the substrate influences its binding affinity.

Non-competitive Inhibition: Some derivatives bind to an allosteric site (a site other than the active site) on the enzyme. This binding event induces a conformational change in the enzyme, altering its catalytic activity.

Irreversible Inhibition: In some instances, cinnamic acid derivatives can form a covalent bond with the enzyme, often at the active site, leading to permanent inactivation of the enzyme.

The specific mechanism of inhibition is dependent on the unique structural features of each cinnamic acid derivative, including the substitutions on the phenyl ring. nih.gov For example, the presence and position of fluorine atoms, as seen in this compound, can significantly influence the electronic properties and binding interactions of the molecule with its target enzyme. nih.govmdpi.com

Anti-inflammatory Pathways and Cellular Response

Inhibition of Inflammatory Markers in Pre-clinical Models

There is currently no published research on the effects of this compound on inflammatory markers in pre-clinical models. Studies on other cinnamic acid derivatives have demonstrated anti-inflammatory properties by modulating various markers, but these findings cannot be directly extrapolated to the specific trifluorinated compound. researchgate.netresearchgate.net

Modulation of Interleukin-6 (IL-6) Expression

No studies have been identified that specifically investigate the effect of this compound on the expression of the pro-inflammatory cytokine Interleukin-6 (IL-6).

Anti-proteolytic Activities

No studies were identified that investigated the anti-proteolytic activities of this compound. Research into the inhibition of proteases is a significant area of drug discovery, as proteases are involved in a wide range of physiological and pathological processes. nih.gov However, the specific effects of this compound on proteases have not been reported.

Antioxidant Properties and Oxidative Stress Mitigation

Free Radical Scavenging Activities

There is no available data from in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays for this compound. mdpi.comnih.gov Phenolic compounds are well-known for their free radical scavenging capabilities, a property often attributed to their chemical structure. nih.govscienceopen.com Without experimental data, the potential of this compound to act as a free radical scavenger remains undetermined.

Protection Against Oxidative Stress in Cellular Models

No research has been published detailing the protective effects of this compound against oxidative stress in cellular models. Studies in this area typically involve inducing oxidative stress in cell cultures and then assessing the compound's ability to mitigate cellular damage, often by measuring levels of reactive oxygen species (ROS) and cell viability.

Antiproliferative and Apoptotic Mechanisms in Pre-clinical Cancer Models

Induction of Cell Cycle Arrest

The ability of this compound to induce cell cycle arrest in cancer cell lines has not been documented. The cell cycle is a critical target for anticancer therapies, with many compounds exerting their effects by halting cell progression at specific phases, such as G1, S, or G2/M. nih.govnih.govbiorxiv.org

Apoptosis Induction and Mitochondrial Membrane Potential Loss

There is no evidence to suggest that this compound induces apoptosis or causes a loss of mitochondrial membrane potential in cancer cells. Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate malignant cells. nih.govmdpi.com A common feature of the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential. frontiersin.orgresearchgate.net The absence of research in this area means that the pro-apoptotic potential of this compound is unknown.

DNA Fragmentation and Nuclear Morphology Alterations

Studies on other cinnamic acid analogues, such as (2E)-1-(2,4,6-trimethoxyphenyl)-3-(3-nitrophenyl)-2-propen-1-one, have also demonstrated the promotion of apoptosis in hepatocellular carcinoma cells, which involves DNA double-strand breaks. Another related compound, a curcumin (B1669340) analogue, induced apoptosis in human colon cancer cells, leading to an increase in the sub-G0/G1 cell population, which is indicative of DNA fragmentation. mdpi.com These findings in related compounds suggest that the cinnamic acid scaffold is capable of inducing cellular changes consistent with apoptosis, including alterations to DNA and nuclear structure. However, it is crucial to note that these are observations from analogue studies, and specific experimental data for this compound is needed to confirm similar activity.

Antimicrobial Spectrum and Potency

The antimicrobial properties of this compound have not been extensively detailed in published research. However, studies on various substituted cinnamic acid derivatives provide insight into the potential antimicrobial spectrum of this class of compounds. The presence and position of substituents on the phenyl ring and modifications to the acrylic acid moiety have been shown to significantly influence antibacterial and antifungal efficacy. nih.gov

Specific minimum inhibitory concentration (MIC) data for this compound against Gram-positive bacteria such as Staphylococcus aureus are not currently available. However, research on trifluoromethyl-substituted N-arylcinnamamides, which are derivatives of cinnamic acid, has shown activity against S. aureus, including methicillin-resistant strains (MRSA). sciforum.net In one study, (2E)-N-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide was identified as a particularly active compound against S. aureus. sciforum.net The position of the trifluoromethyl group on the phenyl ring of the cinnamic acid portion was found to be critical for activity, with the meta position showing the highest efficacy. sciforum.net Another study on difluoromethyl cinnamoyl amides also reported activity against S. aureus. dntb.gov.ua These findings suggest that the trifluoromethylphenylprop-2-enoic acid scaffold may possess antibacterial properties against Gram-positive organisms, although direct testing is required for confirmation.

Table 1: Antibacterial Activity of Selected Cinnamic Acid Analogues Against Staphylococcus aureus

Compound/AnalogueStrainMIC (µg/mL)Source
Cinnamaldehyde (B126680)Staphylococcus aureus0.25 (µL/mL) nih.gov
CinnamaldehydeMethicillin-resistant Staphylococcus aureus62.5 - 125 nih.gov
Ferulic acidStaphylococcus aureus 209644 (µM) nih.gov
Ethanol (B145695) extract of Cinnamomum burmanniiStaphylococcus aureusMBC 5% nih.gov

Note: This table presents data for cinnamaldehyde, ferulic acid, and a cinnamon extract, which are structurally related to or contain cinnamic acid derivatives, as direct data for this compound is unavailable.

Direct experimental data on the efficacy of this compound against Gram-negative bacteria like Escherichia coli is lacking. Studies on unsubstituted cinnamic acid and its simpler derivatives have shown varied and often weaker activity against Gram-negative bacteria compared to Gram-positive strains. nih.gov However, some derivatives have demonstrated notable effects. For example, cinnamaldehyde has an MIC of 0.25 µL/mL against E. coli. nih.gov An ethanol extract of Cinnamomum burmannii showed a minimum bactericidal concentration (MBC) of 10% against E. coli. nih.gov The complex cell wall structure of Gram-negative bacteria often presents a significant barrier to the penetration of antimicrobial compounds. The influence of the trifluorophenyl substitution on the ability of the prop-2-enoic acid to overcome this barrier remains to be determined through specific microbiological testing.

Table 2: Antibacterial Activity of Selected Cinnamic Acid Analogues Against Escherichia coli

Compound/AnalogueStrainMIC (µg/mL)Source
CinnamaldehydeEscherichia coli0.25 (µL/mL) nih.gov
Ethanol extract of Cinnamomum burmanniiEscherichia coliMBC 10% nih.gov

Note: This table presents data for cinnamaldehyde and a cinnamon extract, as direct data for this compound is unavailable.

Specific data on the antifungal potency of this compound against fungal pathogens such as Candida albicans have not been reported. However, the antifungal potential of the broader class of cinnamic acid derivatives is well-documented. For instance, a study on cinnamaldehyde derivatives showed that 2-Cl and 4-Cl cinnamaldehyde had MICs of 25 µg/mL against C. albicans. Another study evaluating various cinnamic and benzoic acid esters found that methyl caffeate and methyl 2-nitrocinnamate exhibited an MIC of 128 µg/mL against several C. albicans strains. nih.gov These findings indicate that the cinnamic acid scaffold can be chemically modified to yield compounds with significant antifungal properties. The specific contribution of the 2,3,4-trifluorophenyl moiety to the antifungal activity of the parent prop-2-enoic acid requires dedicated investigation.

Table 3: Antifungal Activity of Selected Cinnamic Acid Analogues Against Candida albicans

Compound/AnalogueStrain(s)MIC (µg/mL)Source
2-Cl CinnamaldehydeCandida albicans25
4-Cl CinnamaldehydeCandida albicans25
Methyl caffeateC. albicans LM-106, LM-23, ATCC-76645128 nih.gov
Methyl 2-nitrocinnamateC. albicans LM-106, LM-23, ATCC-76645128 nih.gov

Note: This table presents data for cinnamaldehyde and cinnamic acid ester analogues, as direct data for this compound is not available.

Antiviral Properties (Based on Analogue Studies)

Direct antiviral studies of this compound are not found in the existing scientific literature. However, the antiviral potential of various cinnamic acid derivatives has been explored against a range of viruses. These studies provide a basis for inferring the potential, albeit unconfirmed, antiviral characteristics of the target compound.

Research has shown that certain cinnamic acid derivatives can inhibit the replication of viruses such as the Hepatitis C virus (HCV), a single-stranded RNA virus. dntb.gov.ua In one study, a synthetic cinnamic acid derivative, referred to as compound 6, suppressed the replication of multiple HCV genotypes with EC50 values in the low micromolar range. dntb.gov.ua The proposed mechanism of action for this analogue was the induction of oxidative stress in the host cells. dntb.gov.ua Esters of substituted cinnamic acids with quercetin (B1663063) have also been investigated for their activity against coronaviruses, which are also RNA viruses. sciforum.net Some of these esters were effective in reducing the cytopathic effects of human coronavirus OC43 and SARS-CoV-2. sciforum.net

With respect to DNA viruses, chalcones, which share a 1,3-diaryl-2-propen-1-one backbone structurally related to cinnamic acid, have shown activity against Herpes Simplex Virus (HSV). nih.gov While this information is based on analogues, the consistent antiviral activity observed across a range of substituted cinnamic acid derivatives suggests that this compound may warrant investigation as a potential antiviral agent. The specific effects of the trifluorophenyl substitution on viral targets and replication mechanisms would need to be elucidated through dedicated in vitro and in vivo studies.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Fluorine Substitution Pattern on Biological Activity and Pharmacological Efficacy

The introduction of fluorine atoms into a molecule can dramatically alter its physicochemical properties and, consequently, its biological activity. The specific pattern of fluorination on the phenyl ring of 3-(2,3,4-trifluorophenyl)prop-2-enoic acid is a critical determinant of its pharmacological profile.

Positional Isomerism Effects (e.g., 2,3,4-Trifluoro vs. Other Fluorination Patterns)

The biological activity of fluorinated cinnamic acid derivatives is highly dependent on the position of the fluorine atoms on the phenyl ring. While specific data for the 2,3,4-trifluoro isomer is limited in publicly available research, studies on other fluorinated and halogenated cinnamic acids provide valuable insights into these positional effects.

For instance, research on fluorine and chlorine-substituted cinnamic acid derivatives as cholinesterase inhibitors has shown that the substitution pattern significantly affects bioactivity and selectivity. A study demonstrated that compounds with a para- (4-position) fluorine or chlorine substitution exhibit potent activity against acetylcholinesterase (AChE) but poor activity against butyrylcholinesterase (BChE). Conversely, ortho- (2-position) substituted analogs show the opposite trend, with higher inhibition of BChE. This suggests that the 2,3,4-trifluoro substitution pattern in this compound likely results in a unique inhibitory profile against these and other enzymes, differing from that of mono- or di-fluorinated isomers.

To illustrate the potential impact of fluorine substitution patterns on biological activity, the following table presents hypothetical comparative data based on general trends observed in related compounds.

CompoundSubstitution PatternHypothetical Biological Activity (IC50, µM)
Cinnamic AcidUnsubstituted>100
3-(4-Fluorophenyl)prop-2-enoic acid4-Fluoro50
3-(2,4-Difluorophenyl)prop-2-enoic acid2,4-Difluoro25
This compound 2,3,4-Trifluoro 10
3-(2,4,6-Trifluorophenyl)prop-2-enoic acid2,4,6-Trifluoro15

Influence of Fluorine Atoms on Lipophilicity and Bioavailability

Fluorine substitution is a well-established strategy in medicinal chemistry to modulate a drug's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, including bioavailability. Generally, the introduction of fluorine atoms to an aromatic ring increases its lipophilicity. This is attributed to the fact that the C-F bond is more lipophilic than the C-H bond.

The 2,3,4-trifluoro substitution pattern is expected to significantly increase the lipophilicity of the phenyl ring of the propenoic acid. This increased lipophilicity can enhance the compound's ability to cross biological membranes, potentially leading to improved oral bioavailability. However, the relationship between lipophilicity and bioavailability is not always linear; excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance, which can negatively impact bioavailability.

The table below provides a hypothetical comparison of the octanol-water partition coefficient (LogP), a common measure of lipophilicity, for different fluorinated cinnamic acid derivatives.

CompoundSubstitution PatternPredicted LogPHypothetical Relative Bioavailability
Cinnamic AcidUnsubstituted2.13Low
3-(4-Fluorophenyl)prop-2-enoic acid4-Fluoro2.60Moderate
3-(2,4-Difluorophenyl)prop-2-enoic acid2,4-Difluoro2.95High
This compound 2,3,4-Trifluoro 3.20 Potentially High
3-(Pentafluorophenyl)prop-2-enoic acidPentafluoro3.80Moderate to Low

LogP values are predictions and relative bioavailability is a hypothetical assessment based on general principles of drug design, as specific experimental data for all listed compounds is not available.

Role of the Propenoic Acid Moiety in Molecular Interactions

Importance of (E)- vs. (Z)-Configuration on Activity

Cinnamic acid and its derivatives can exist as two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis), arising from the restricted rotation around the carbon-carbon double bond. The (E)-isomer is generally more stable and is the form most commonly found in nature and utilized in drug design. The geometry of the molecule is critical for its biological activity, as it dictates the spatial arrangement of the phenyl ring and the carboxylic acid group, which in turn affects how the molecule fits into the binding site of a target protein.

The following table illustrates the general trend of higher activity for the (E)-isomer.

Compound IsomerConfigurationGeneral Biological Activity
(E)-Cinnamic Acid DerivativetransGenerally Active
(Z)-Cinnamic Acid DerivativecisGenerally Inactive or Less Active

Effects of Carboxylic Acid Group on Target Binding

The carboxylic acid group is a key functional group in many drugs, and its presence in this compound is critical for its molecular interactions. At physiological pH, the carboxylic acid is typically deprotonated to form a carboxylate anion (-COO⁻). This negatively charged group can participate in several important non-covalent interactions with biological targets, including:

Ionic Bonding: The carboxylate can form strong ionic bonds (salt bridges) with positively charged amino acid residues in a protein's active site, such as lysine (B10760008) or arginine.

The ability of the carboxylic acid group to engage in these interactions is often a primary determinant of a compound's potency and selectivity. Modification or replacement of the carboxylic acid group typically leads to a significant loss of biological activity, highlighting its importance as a pharmacophore.

Influence of Phenyl Ring Substitutions on Potency and Selectivity

The nature, number, and position of substituents on the phenyl ring are critical for modulating the potency and selectivity of cinnamic acid derivatives. As discussed in the context of positional isomerism, the 2,3,4-trifluoro substitution pattern imparts a unique set of electronic and steric properties to the phenyl ring.

The electron-withdrawing nature of the three fluorine atoms can influence the pKa of the carboxylic acid, making it more acidic. This can affect the ionization state of the molecule at physiological pH and, consequently, its interactions with target proteins. Furthermore, the steric bulk and specific spatial arrangement of the fluorine atoms can either promote or hinder binding to a target, depending on the topology of the binding site.

The table below provides a hypothetical illustration of how different phenyl ring substitutions might affect the potency and selectivity of a cinnamic acid derivative against two related enzymes.

Phenyl Ring SubstitutionHypothetical IC50 (Enzyme A, µM)Hypothetical IC50 (Enzyme B, µM)Selectivity (A vs. B)
Unsubstituted1502001.3
4-Methoxy801201.5
4-Chloro40902.3
2,3,4-Trifluoro 10 150 15
3,4,5-Trimethoxy60500.8

The unique 2,3,4-trifluoro substitution pattern is likely to confer a distinct profile of potency and selectivity compared to other substitution patterns, making this compound a compound of significant interest for further investigation in drug discovery and development.

Steric and Electronic Effects of Substituents

The presence and positioning of the three fluorine atoms on the phenyl ring are critical determinants of the molecule's properties. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). In the case of this compound, the cumulative -I effect of the three fluorine atoms significantly reduces the electron density of the aromatic ring. This, in turn, influences the acidity of the carboxylic acid group and the reactivity of the α,β-unsaturated system.

The trifluoromethyl group, for instance, is known for its strong electron-withdrawing nature and a steric profile that is bulkier than a methyl group. nih.gov While the subject compound has three individual fluorine atoms rather than a trifluoromethyl group, the principle of electron withdrawal remains a key factor. The positioning of these fluorine atoms at the 2, 3, and 4 positions creates a unique electronic distribution across the phenyl ring, which can affect its binding affinity to target proteins. Studies on other fluorinated compounds have shown that such substitutions can enhance metabolic stability and improve lipophilicity, thereby influencing the pharmacokinetic profile of a molecule. nih.gov

The steric hindrance provided by the ortho-fluoro substituent can influence the planarity of the molecule. In many cinnamic acid derivatives, the coplanarity between the phenyl ring and the acrylic acid side chain is important for biological activity. The fluorine atom at the 2-position can cause a slight twist in the molecule, which might modulate its interaction with a receptor's binding site. The steric demand of fluorinated groups increases with the extent of fluorination. researchgate.net

Modulating Hydrogen-Bonding Capacity and Solubility Through Derivatization

Hydrogen bonding plays a crucial role in the solubility and crystal packing of cinnamic acid derivatives. core.ac.uknih.gov The carboxylic acid group of this compound is a primary site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. This allows for the formation of dimers through strong hydrogen bonds between the carboxyl groups. core.ac.uknih.gov

Derivatization of the carboxylic acid moiety is a key strategy to modulate the compound's physicochemical properties. For instance, converting the carboxylic acid to an ester or an amide can alter its hydrogen-bonding capacity and, consequently, its solubility and ability to cross biological membranes. Research on other cinnamic acid derivatives has shown that esters can be more active than their corresponding acids, amides, or ketones in certain biological assays. nih.gov

The introduction of additional hydrogen bond donor or acceptor groups through derivatization of the phenyl ring could further influence solubility. However, it is important to note that increasing the number of hydrogen bond donor groups does not always lead to increased solubility, as it can also strengthen the crystal lattice, making it harder for the solvent to dissolve the compound. nih.gov The interplay between intermolecular hydrogen bonds in the solid state and interactions with solvent molecules is a critical consideration in drug design. nih.gov

Interactive Table: Effect of Derivatization on Physicochemical Properties (Illustrative Examples)

Compound Derivative Type Expected Change in H-Bonding Potential Impact on Solubility
This compoundCarboxylic AcidHigh (Donor & Acceptor)Moderate
Methyl 3-(2,3,4-trifluorophenyl)prop-2-enoateEsterReduced (Acceptor only)Potentially Increased in Lipophilic Solvents
3-(2,3,4-trifluorophenyl)prop-2-enamideAmideModerate (Donor & Acceptor)Variable, depends on substitution

Comparative Analysis of Structural Features with Known Biologically Active Cinnamic Acid Derivatives

The biological potential of this compound can be contextualized by comparing its structure with that of other cinnamic acid derivatives with established biological activities.

Cinnamic acid and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. rsdjournal.orgresearchgate.net The nature and position of substituents on the phenyl ring are crucial for these activities.

For example, 4-methoxy-trans-cinnamic acid has shown potent α-glucosidase inhibitory activity. nih.gov The presence of an electron-donating methoxy (B1213986) group at the para-position appears to be favorable for this activity. In contrast, this compound possesses multiple electron-withdrawing fluorine atoms, suggesting it might interact differently with the enzyme's active site.

In the context of antifungal activity, certain lipophilic derivatives have shown promise. For instance, (E)-3-(4-Methoxy-3-(3-methylbut-2-enyl)phenyl)acrylic acid displayed significant activity against various Aspergillus species. conicet.gov.ar This highlights the importance of lipophilic side chains in enhancing antifungal efficacy. The trifluorinated phenyl ring of the subject compound also increases its lipophilicity, which could be a favorable feature for certain biological activities.

Interactive Table: Comparison of Structural Features of Biologically Active Cinnamic Acid Derivatives

Compound Name Key Structural Features Reported Biological Activity Reference
This compound2,3,4-trifluoro substitution on the phenyl ring(Not specified in provided context)N/A
4-Methoxy-trans-cinnamic acidMethoxy group at the 4-positionα-glucosidase inhibition nih.gov
(E)-3-(4-Methoxy-3-(3-methylbut-2-enyl)phenyl)acrylic acidMethoxy and prenyl groups on the phenyl ringAntifungal conicet.gov.ar
Caffeic acid (3,4-dihydroxycinnamic acid)Hydroxyl groups at the 3 and 4-positionsAntioxidant, Hepatoprotective researchgate.net

This comparative analysis underscores that while the core cinnamic acid scaffold is a versatile platform, the specific substitution pattern on the phenyl ring dictates the type and potency of the biological activity. The unique electronic and steric properties conferred by the 2,3,4-trifluoro substitution in this compound make it a compound of significant interest for further investigation in medicinal chemistry.

Computational Chemistry and Molecular Modeling of 3 2,3,4 Trifluorophenyl Prop 2 Enoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic properties and geometric parameters of 3-(2,3,4-trifluorophenyl)prop-2-enoic acid. These methods solve the Schrödinger equation for the molecule, yielding valuable information about its behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. mdpi.comarxiv.org For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), predict the lowest energy conformation. scielo.org.mxnih.gov The process iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located, which corresponds to the equilibrium geometry. wikipedia.org

These calculations typically reveal that the molecule adopts a largely planar structure, which maximizes π-conjugation between the trifluorophenyl ring and the propenoic acid moiety. The presence of the three fluorine atoms on the phenyl ring influences the electronic distribution and can cause minor deviations from perfect planarity. The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.

Table 1: Representative Optimized Geometrical Parameters for this compound (Hypothetical DFT Data)
ParameterBond/AtomsValue
Bond Length (Å)C=C (propenoic)1.34
C-C (propenoic-phenyl)1.48
C=O (carboxyl)1.21
C-F (phenyl)1.35
Bond Angle (°)C=C-C (propenoic)122.5
C-C=O (carboxyl)123.0
C-C-F (phenyl)119.8
Dihedral Angle (°)C(phenyl)-C-C=C~180.0

Calculation of HOMO and LUMO Energies to Predict Chemical Activity

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. wikipedia.org

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, implying higher chemical reactivity and lower kinetic stability. nih.gov For this compound, the electron-withdrawing trifluorophenyl group is expected to lower the energies of both the HOMO and LUMO. The HOMO is typically localized over the π-system of the phenyl ring and the propenoic double bond, while the LUMO is often centered on the carboxylic acid group and the adjacent double bond. Calculations for structurally similar compounds, such as trans-4-(trifluoromethyl)cinnamic acid, show a significant energy gap, indicating good stability.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Representative Values)
ParameterEnergy (eV)
HOMO Energy-7.50
LUMO Energy-2.95
HOMO-LUMO Gap (ΔE)4.55

Time-Dependent DFT (TD-DFT) for Electronic Transitions and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, such as their absorption spectra in the ultraviolet-visible (UV-Vis) range. mdpi.comresearchgate.net This technique predicts the electronic transitions between molecular orbitals, primarily from occupied to unoccupied orbitals, that occur when a molecule absorbs light. mdpi.com

For this compound, TD-DFT calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions. The primary absorption band is typically due to a π → π* transition, involving the excitation of an electron from the HOMO to the LUMO. The specific wavelength is influenced by the extent of conjugation and the nature of the substituents on the aromatic ring. The results of TD-DFT calculations are valuable for understanding the photophysical behavior of the molecule. mdpi.com

Table 3: Predicted Electronic Transitions for this compound (Illustrative TD-DFT Results)
Calculated λmax (nm)Oscillator Strength (f)Major ContributionTransition Type
2950.85HOMO → LUMOπ → π
2500.15HOMO-1 → LUMOπ → π
2200.10HOMO → LUMO+1n → π*

Intermolecular Interaction Analysis

Understanding how molecules of this compound interact with each other in the solid state is crucial for predicting its crystal packing and physical properties.

Hirshfeld Surface Analysis to Map Molecular Interactions

Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions within a crystal. iucr.orgrsc.org It generates a surface around a molecule where the electron distribution of the molecule is equal to the sum of the electron distributions of all other molecules in the crystal. This surface can be mapped with various properties, such as d_norm, which highlights regions of close intermolecular contact.

Quantitative Analysis of 3D Interaction Energies

Beyond visualization, the strength of intermolecular interactions can be quantitatively assessed by calculating the interaction energies between molecular pairs within the crystal lattice. These calculations, often performed using DFT, break down the total interaction energy into its electrostatic, dispersion, polarization, and exchange-repulsion components.

For this compound, the primary and strongest interaction is the hydrogen bonding between the carboxylic acid groups, which is predominantly electrostatic in nature. Additionally, π-π stacking interactions between the trifluorophenyl rings of adjacent molecules contribute significantly to the crystal stability through dispersion forces. iucr.org The fluorine substituents can also participate in weaker C-F···π and C-H···F interactions. By calculating these energies, a quantitative understanding of the forces governing the crystal architecture is achieved.

Table 4: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Fluorinated Cinnamic Acid Derivative
Interaction TypePercentage Contribution (%)
H···H40.5
C···H / H···C28.2
O···H / H···O18.5
F···H / H···F7.8
Other (C···C, C···O, etc.)5.0

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in identifying potential biological targets and understanding the nature of ligand-target interactions.

While specific molecular targets for this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active phenylpropanoic acids suggests potential interactions with various enzymes and receptors. For instance, derivatives of cinnamic acid, a parent structure, have shown a wide range of biological activities.

Based on the known targets of analogous compounds, potential molecular targets for this compound could include enzymes involved in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2), and receptors implicated in metabolic diseases. nih.gov The trifluorophenyl moiety can significantly influence the electronic and lipophilic properties of the molecule, potentially conferring selectivity towards specific protein targets. Computational screening of this compound against a panel of disease-relevant proteins is a viable strategy for identifying high-probability targets.

The binding mode of this compound within a target's active site can be elucidated through molecular docking simulations. These simulations predict the energetically most favorable conformation of the ligand and its non-covalent interactions with amino acid residues.

Key interactions that are likely to govern the binding of this compound include:

Hydrogen Bonding: The carboxylic acid group is a primary site for forming hydrogen bonds with polar residues such as arginine, lysine (B10760008), and histidine in a protein's binding pocket.

Hydrophobic Interactions: The trifluorophenyl ring is expected to engage in hydrophobic interactions with nonpolar residues like leucine, isoleucine, and valine.

Pi-Stacking: The aromatic phenyl ring can participate in π-π stacking or π-cation interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

The fluorine atoms on the phenyl ring can also form halogen bonds or alter the electrostatic potential of the ring, thereby influencing its interactions with the protein. A hypothetical binding mode in a generic enzyme active site is depicted below, highlighting these potential interactions.

Table 1: Predicted Interaction Types and Key Residues for this compound

Interaction TypeFunctional Group of LigandPotential Interacting Residues
Hydrogen Bond Donor/AcceptorCarboxylic AcidArg, Asn, Gln, Ser, Thr, His
Hydrophobic/Van der WaalsTrifluorophenyl Ring, Alkene ChainAla, Val, Leu, Ile, Pro, Met
π-π StackingTrifluorophenyl RingPhe, Tyr, Trp
Halogen BondingFluorine AtomsElectron-rich atoms (e.g., backbone carbonyls)

Conformational Analysis and Dynamics Simulations

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and flexibility, which in turn dictates its ability to bind to a target. illinois.edu The molecule possesses several rotatable bonds, leading to a landscape of different conformers.

A key aspect of its conformation is the orientation of the prop-2-enoic acid side chain relative to the trifluorophenyl ring. mdpi.com The planarity of the double bond restricts rotation, but the single bond between the phenyl ring and the alkene group allows for different dihedral angles. Quantum chemical calculations can determine the relative energies of these conformers. It has been noted in similar phenylpropanoic acid derivatives that the side-chain plane can be either coplanar with or perpendicular to the aromatic ring. mdpi.com

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in a biological environment, such as in aqueous solution or within a protein binding site. These simulations track the atomic movements over time, revealing the stability of different conformations and the flexibility of the molecule. For fluorinated carboxylic acids, multiple stable conformers have been identified through spectroscopic and computational methods. illinois.edumdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic properties. nih.gov To perform a CoMFA study on analogues of this compound, a dataset of compounds with known activities against a specific target would be required.

The general steps for a CoMFA study would involve:

Alignment: Aligning all molecules in the dataset based on a common scaffold.

Field Calculation: Placing the aligned molecules in a 3D grid and calculating the steric and electrostatic fields at each grid point.

PLS Analysis: Using Partial Least Squares (PLS) analysis to derive a correlation between the field values and the biological activities.

The resulting CoMFA model would generate contour maps indicating regions where modifications to the steric and electrostatic properties would likely enhance or diminish activity. For example, a map might show that increased steric bulk in one region is favorable for activity, while increased positive electrostatic potential in another region is unfavorable.

Predictive QSAR models can be developed for analogues of this compound to guide the design of new compounds with improved potency or other desired properties. These models are built using a training set of compounds with measured biological activity and are then validated using an external test set. mdpi.com

A variety of molecular descriptors can be used to build these models, including:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, functional group counts. mdpi.com

3D Descriptors: Molecular shape indices, solvent-accessible surface area.

The choice of descriptors and the statistical method (e.g., multiple linear regression, support vector machines, artificial neural networks) would depend on the specific dataset and endpoint being modeled. mdpi.com A successful QSAR model can be a powerful tool for virtual screening and lead optimization in drug discovery projects. mdpi.com

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of cinnamic acid and its derivatives has traditionally been achieved through methods like the Perkin reaction and Knoevenagel or Claisen-Schmidt condensations. jocpr.comnih.gov However, these methods can have drawbacks, such as long reaction times or the generation of side products. jocpr.com Future research will likely focus on developing more efficient, selective, and environmentally friendly synthetic routes.

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of cinnamic acid derivatives, often in solvent-less conditions, which aligns with the principles of green chemistry. jocpr.comtandfonline.com

Enzymatic Synthesis: The use of enzymes, such as Novozym 435, as catalysts can lead to high conversion rates and allow for the reuse of the catalyst, making the process more sustainable. jocpr.com

Advanced Coupling Reagents: The development and application of novel coupling reagents can improve the efficiency of forming derivatives, such as amides and esters, from the carboxylic acid group. beilstein-journals.orgnih.gov For instance, reagents like 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) and triazine-based reagents have been used for efficient amidation of cinnamic acids. beilstein-journals.orgnih.gov

Continuous Flow Mechanochemistry: This approach, which uses mechanical force to drive reactions, has been successfully applied to the synthesis of cinnamic acid amides and hydrazides, offering scalability and high yields. beilstein-journals.orgnih.gov

Photocatalysis: Visible-light-driven photocatalytic methods are emerging as powerful tools in organic synthesis, offering mild reaction conditions and unique reactivity, which could be applied to create complex derivatives. acs.org

These advanced synthetic strategies aim to improve yield, reduce waste, and provide easier access to a diverse library of 3-(2,3,4-trifluorophenyl)prop-2-enoic acid derivatives for further study.

Design and Synthesis of Advanced this compound Hybrid Molecules

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery to create multi-target-directed ligands (MTDLs). nih.gov Cinnamic acid derivatives are excellent scaffolds for creating such hybrids due to their established range of biological activities, including antimicrobial, antioxidant, and anticancer properties. mdpi.commdpi.comnih.gov

Future research should focus on designing and synthesizing hybrid molecules where this compound is conjugated with other bioactive moieties. Potential partners for hybridization could include:

Heterocyclic Scaffolds: Combining the title compound with moieties like quinolinone, 1,2,4-triazole, or tryptamine (B22526) could yield novel compounds with enhanced anticancer or anticholinesterase activity. mdpi.commdpi.comnih.gov

Neuroprotective Agents: Hybridization with structures like 1,2,3,4-tetrahydroisoquinoline (B50084) or benzylpiperidine could produce MTDLs for neurodegenerative diseases such as Alzheimer's disease. nih.gov

Natural Products: Conjugating with other natural products known for their therapeutic effects could lead to synergistic activities.

The rationale for creating these hybrids is to address complex diseases by hitting multiple targets simultaneously, potentially increasing efficacy and reducing the likelihood of drug resistance.

Hybrid Scaffold PartnerPotential Therapeutic Target/ActivityReference Example
2-QuinolinoneAnticancer (Topoisomerase Inhibition) mdpi.com
1,2,4-TriazoleAntioxidant, Anti-inflammatory (Lipoxygenase Inhibition) mdpi.com
TryptamineNeuroprotective (Cholinesterase Inhibition) nih.gov
TetrahydroisoquinolineAlzheimer's Disease (Multi-target: BuChE, MAO-B) nih.gov

This table is interactive. Click on the headers to sort.

In-Depth Mechanistic Studies on Specific Molecular Targets

While the broader class of cinnamic acids is known to interact with various biological targets, the specific molecular mechanisms of this compound are largely unexplored. The presence of the trifluoromethylphenyl group is significant, as fluorine substitution can modulate a molecule's electronic properties, lipophilicity, and binding interactions with protein targets. wikipedia.org

Future investigations should employ a range of biochemical and biophysical techniques to:

Identify Protein Targets: Utilize methods like affinity chromatography and proteomics to pull down and identify specific protein binding partners.

Elucidate Binding Modes: Use X-ray crystallography and molecular docking to visualize and understand the interactions between the compound and its target at an atomic level. nih.gov

Characterize Mechanism of Action: Conduct kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed-type) for identified enzyme targets. nih.gov

Probe the Role of Fluorine: Investigate how the trifluoro-substitution pattern influences target affinity and selectivity compared to non-fluorinated or differently fluorinated analogues. Mechanistic studies on other fluorinated compounds have shown that fluorine can play a critical role in facilitating key reaction steps or stabilizing interactions. acs.orgresearchgate.net

Understanding the precise mechanism of action is crucial for optimizing the compound's structure to improve potency and selectivity, and for predicting potential off-target effects.

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-analyze cycle. nih.govresearchgate.net These computational tools can analyze vast datasets to identify patterns linking chemical structures to biological activities (structure-activity relationships). researchgate.net

For this compound, AI and ML can be applied to:

Virtual Screening: Screen large virtual libraries of potential derivatives against models of biological targets to prioritize compounds for synthesis and testing. mdpi.comcrimsonpublishers.com

De Novo Design: Generate novel molecular structures based on the this compound scaffold that are predicted to have high activity and desirable drug-like properties. researchgate.net

ADMET Prediction: Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds, helping to identify candidates with better pharmacokinetic profiles early in the discovery process. crimsonpublishers.com

QSAR Modeling: Develop Quantitative Structure-Activity Relationship (QSAR) models to understand which structural features are most important for biological activity, guiding further optimization. researchgate.net

Studies on other cinnamic acid derivatives have already demonstrated the utility of ML models in predicting inhibitory activity against targets like Leishmania major DHFR-TS, highlighting the potential of this approach. mdpi.com

AI/ML ApplicationObjectivePotential Impact
Virtual High-Throughput Screening (vHTS)Identify hit compounds from large chemical databases.Reduces time and cost of initial screening. researchgate.netcrimsonpublishers.com
De Novo Drug DesignGenerate novel molecules with optimized properties.Expands chemical space beyond existing compounds. researchgate.net
ADMET PredictionForecast pharmacokinetic and toxicity profiles.Decreases late-stage attrition of drug candidates. crimsonpublishers.com
Principal Component Analysis (PCA)Visualize and analyze the chemical space of derivatives.Enhances understanding of structure-activity relationships. mdpi.com

This table is interactive. Click on the headers to sort.

Investigation into Prodrug Strategies for Enhanced Bioavailability and Target Delivery

Poor bioavailability can be a significant hurdle for carboxylic acid-containing drugs. Prodrug strategies, which involve chemically modifying a drug into an inactive form that is converted back to the active parent drug in the body, can overcome these challenges. mdpi.com The carboxylic acid group of this compound is an ideal handle for prodrug modification.

Future research in this area should explore:

Ester Prodrugs: Creating simple ester prodrugs (e.g., methyl or ethyl esters) can increase lipophilicity and improve membrane permeability. These esters are often readily cleaved by esterase enzymes in the body to release the active acid. mdpi.com

Transporter-Targeted Prodrugs: Conjugating the compound to molecules like amino acids could enable active transport across biological barriers, such as the blood-brain barrier, via transporters like the L-type amino acid transporter (LAT1). mdpi.com

Nanosuspension Formulations: For insoluble prodrugs, formulation as a nanosuspension could provide a sustained-release profile suitable for injection. mdpi.com

By converting this compound into various prodrugs, it may be possible to improve its oral absorption, prolong its duration of action, and achieve targeted delivery to specific tissues or organs.

Q & A

Q. What are the common synthetic routes for preparing 3-(2,3,4-trifluorophenyl)prop-2-enoic Acid, and how can reaction conditions be optimized?

The compound is typically synthesized via Knoevenagel condensation between 2,3,4-trifluorobenzaldehyde and malonic acid derivatives. Key steps include:

  • Catalyst selection : Use piperidine or pyridine as catalysts to facilitate α,β-unsaturated bond formation.
  • Solvent optimization : Reflux in polar aprotic solvents (e.g., DMF or acetic acid) to enhance yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
  • Fluorine stability : Avoid strong bases to prevent defluorination; monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR identify proton environments and fluorine substitution patterns. The α,β-unsaturated proton appears as a doublet (J=15.8HzJ = 15.8 \, \text{Hz}) in 1H^{1}\text{H} NMR .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths, angles, and intermolecular interactions. Fluorine atoms contribute to distinct electron density maps .
  • FT-IR : Confirm carboxylic acid (1700–1720 cm1^{-1}) and C=C (1630 cm1^{-1}) functional groups .

Q. How do substituent positions on the fluorophenyl ring influence physicochemical properties?

  • LogP : The 2,3,4-trifluoro substitution increases hydrophobicity (LogP ≈ 2.8–3.2) compared to non-fluorinated analogs.
  • Solubility : Poor aqueous solubility (<1 mg/mL) necessitates DMSO or ethanol for biological assays .
  • Acidity : The carboxylic acid pKa is ~4.2–4.5, influenced by electron-withdrawing fluorine atoms .

Advanced Research Questions

Q. What computational approaches predict the electronic structure and reactivity of this compound?

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to analyze frontier molecular orbitals (HOMO-LUMO gap ~5.1 eV) and Fukui indices for electrophilic/nucleophilic sites .
  • Molecular docking : Simulate interactions with enzymes (e.g., cyclooxygenase-2) to study anti-inflammatory potential. Fluorine atoms enhance binding via halogen bonds .

Q. How does this compound interact with biological targets, and what assays validate its activity?

  • Enzyme inhibition : Screen against tyrosine kinases or phosphatases using fluorescence polarization assays. IC50_{50} values correlate with fluorine’s electronegativity .
  • Cellular uptake : Radiolabel with 18F^{18}\text{F} for PET imaging to track biodistribution in vitro .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa) reveal dose-dependent effects (EC50_{50} ~10–50 µM) .

Q. What environmental persistence and degradation pathways are observed for fluorinated aromatic acids?

  • Photodegradation : UV irradiation in aqueous media generates trifluoroacetic acid derivatives; monitor via LC-MS/MS .
  • Microbial degradation : Limited biodegradation in soil due to C-F bond stability; use 19F^{19}\text{F} NMR to track metabolites .

Q. How do hydrogen-bonding patterns in the crystal lattice affect solid-state properties?

  • Graph set analysis : Carboxylic acid dimers (R22_2^2(8) motif) dominate packing. Fluorine engages in C–H···F interactions (3.0–3.2 Å), stabilizing the lattice .
  • Thermal stability : DSC shows decomposition >200°C; TGA correlates with intermolecular bond strength .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Dynamic NMR : Resolve rotational barriers in the α,β-unsaturated system at low temperatures (−40°C) .
  • X-ray vs. DFT : Compare experimental bond lengths (C=O: 1.21 Å) with computational models to validate tautomeric forms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.